molecular formula C28H24BrNO3S2 B11661276 (5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11661276
M. Wt: 566.5 g/mol
InChI Key: MPYGWWMZMKOMGE-ITYLOYPMSA-N
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Description

The compound (5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound has a unique structure that combines a thiazolidinone core with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a primary amine with carbon disulfide and an α-halo ketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone core and a benzaldehyde derivative.

    Functionalization with Bromine and Phenoxy Groups: The bromine and phenoxy groups are introduced through nucleophilic substitution reactions, where appropriate brominated and phenoxy-substituted reagents are used.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and phenols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

(5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinones:

    Similar Compounds: Other thiazolidinones with different substituents on the core structure.

    Uniqueness: The presence of the bromine and phenoxy groups, along with the specific benzylidene substitution, makes this compound unique in terms of its chemical properties and potential biological activities.

Properties

Molecular Formula

C28H24BrNO3S2

Molecular Weight

566.5 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[5-bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H24BrNO3S2/c1-2-8-21-11-6-7-12-24(21)32-15-16-33-25-14-13-23(29)17-22(25)18-26-27(31)30(28(34)35-26)19-20-9-4-3-5-10-20/h2-7,9-14,17-18H,1,8,15-16,19H2/b26-18-

InChI Key

MPYGWWMZMKOMGE-ITYLOYPMSA-N

Isomeric SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4

Origin of Product

United States

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